(R)-1-(3-Chloro-5-fluorophenyl)ethanamine

Chiral Chromatography Stereoselective Synthesis Quality Control

Procure (R)-1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1217475-54-1) for ensured stereochemical integrity. The defined (R)-stereocenter and 3-chloro-5-fluoro pattern, with a predicted pKa of 8.41±0.10, is critical for CNS-targeted research. Generic racemate or positional isomer substitution compromises chiral biological target interactions and is scientifically unreliable for rigorous R&D. Order high-purity free base.

Molecular Formula C8H9ClFN
Molecular Weight 173.61 g/mol
CAS No. 1217475-54-1
Cat. No. B1419226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Chloro-5-fluorophenyl)ethanamine
CAS1217475-54-1
Molecular FormulaC8H9ClFN
Molecular Weight173.61 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)F)N
InChIInChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1
InChIKeyBVVJDCFVSXSRBB-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating (R)-1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1217475-54-1) as a Chiral Amine Intermediate


(R)-1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1217475-54-1) is an enantiomerically pure chiral aromatic amine with the molecular formula C8H9ClFN and molecular weight 173.62 g/mol . It features a defined (R)-stereocenter at the α-carbon, a 3-chloro substituent, and a 5-fluoro substituent on the phenyl ring, with a predicted pKa of 8.41 ± 0.10 . The compound is typically supplied as its hydrochloride salt (CAS 1820574-01-3) to enhance stability and aqueous solubility [1], with standard commercial purity specifications ranging from 95% to 98% .

Why Generic Substitution Fails: Understanding the Critical Role of (R)-Stereochemistry and Substitution Pattern in 1-(3-Chloro-5-fluorophenyl)ethanamine


Generic substitution with the racemate, the (S)-enantiomer, or positional isomers is scientifically unsound due to the well-documented stereospecificity of biological targets and the distinct electronic effects of the 3-chloro-5-fluoro substitution pattern. The (R)-stereocenter at the α-carbon is critical because interactions with chiral environments—such as enzyme active sites, receptor binding pockets, or asymmetric catalytic systems—are inherently stereodiscriminating [1]. Furthermore, the specific 3-chloro-5-fluoro substitution pattern on the phenyl ring confers unique electronic and steric properties compared to alternative halogenation patterns (e.g., 2-chloro-4-fluoro or 4-chloro-2-fluoro), directly influencing the compound's pKa (predicted 8.41 ± 0.10 ), metabolic stability, and binding affinity to biological targets [2]. Substitution with any analog lacking either the defined (R)-stereochemistry or the precise 3-chloro-5-fluoro regiochemistry introduces uncontrolled variables that can fundamentally alter reaction outcomes, pharmacological profiles, and regulatory compliance, rendering such substitutions invalid for rigorous scientific work.

Quantitative Differentiation Evidence: (R)-1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1217475-54-1) vs. In-Class Analogs


Comparative Enantiomeric Purity and Analytical Verification of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine

Commercial batches of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine are supplied with defined enantiomeric excess, typically derived from chiral resolution or asymmetric synthesis, and are verified by chiral HPLC . In contrast, the racemic mixture or (S)-enantiomer (CAS 1241678-48-7) would exhibit different retention times and distinct biological or catalytic activity . The specific optical rotation, while not directly quantified in the literature reviewed, is a critical differentiator from the racemate, which has a net optical rotation of zero, and from the (S)-enantiomer, which would exhibit an equal and opposite specific rotation.

Chiral Chromatography Stereoselective Synthesis Quality Control

Comparative Basicity (pKa) of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine vs. Regioisomeric Analogs

The predicted acid dissociation constant (pKa) of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine is 8.41 ± 0.10 . This value is a direct consequence of the specific 3-chloro-5-fluoro substitution pattern on the phenyl ring, which modulates the electron density at the amine nitrogen through inductive and resonance effects. This pKa differs from that of unsubstituted 1-phenylethanamine (predicted pKa ~9.4) and from other halogenated regioisomers (e.g., 2-chloro-4-fluoro or 4-chloro-2-fluoro) due to variations in substituent positioning.

Physicochemical Properties Amine Basicity Medicinal Chemistry

Comparative Storage Stability and Handling Requirements of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine and Its Hydrochloride Salt

The free base form of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1217475-54-1) requires storage at 2-8°C, sealed in a dry environment [1]. This is a more stringent requirement compared to its hydrochloride salt form (CAS 1820574-01-3), which is reported to be stable at room temperature for extended periods [2]. The hydrochloride salt offers enhanced stability and solubility, which are critical factors in long-term storage and handling for both research and industrial applications.

Compound Stability Storage Conditions Procurement

Comparative Boiling Point and Volatility of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine

The predicted boiling point of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine is 209.4 ± 25.0 °C [1]. This value reflects the combined influence of the amine functional group and the specific 3-chloro-5-fluoro substitution pattern on intermolecular forces. This boiling point differs from that of the unsubstituted 1-phenylethanamine (predicted bp ~187 °C) and from other halogenated regioisomers, impacting its purification by distillation and its behavior in high-temperature reactions.

Physical Properties Boiling Point Purification

Comparative Purity Grade Availability and Pricing for (R)-1-(3-Chloro-5-fluorophenyl)ethanamine Procurement

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine (free base) is commercially available from multiple vendors in purity grades ranging from 95% to 98% . This contrasts with the more widely available hydrochloride salt form (CAS 1820574-01-3), which is offered in similar purity grades but often at lower cost and with more flexible storage requirements . For applications requiring the free base form (e.g., anhydrous reactions, specific synthetic steps), the 98% grade offers higher confidence in reaction stoichiometry and reduced impurities.

Commercial Availability Purity Grades Procurement

Optimal Application Scenarios for (R)-1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1217475-54-1)


Stereospecific Synthesis of Chiral Pharmaceutical Intermediates

Given its defined (R)-stereochemistry and high enantiomeric purity, this compound is an ideal chiral building block for the synthesis of pharmaceutical intermediates where stereochemistry is critical for biological activity. Its use ensures the final product's stereochemical integrity, which is essential for meeting regulatory requirements and achieving desired therapeutic effects [1].

Development of CNS-Targeted Therapeutics

The compound's 3-chloro-5-fluoro substitution pattern, which influences its pKa (8.41 ± 0.10 ) and lipophilicity, makes it a valuable intermediate in the design of CNS-targeted agents, including potential antidepressants or analgesics. The specific stereochemistry and halogenation pattern may enhance blood-brain barrier penetration and target binding affinity compared to other regioisomers [1].

Asymmetric Catalysis and Ligand Design

The primary amine functionality of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine allows for derivatization into chiral ligands and catalysts. The (R)-stereocenter can induce asymmetry in catalytic reactions, while the 3-chloro-5-fluoro substitution on the phenyl ring can tune the electronic and steric properties of the resulting catalyst, offering a distinct advantage over unsubstituted or differently substituted chiral amines .

Research Requiring Anhydrous Free Base Form

For synthetic procedures that are incompatible with hydrochloride salts (e.g., reactions requiring anhydrous conditions or sensitive to chloride ions), the free base form (CAS 1217475-54-1) is essential. Its commercial availability in high purity (up to 98% ) ensures reliable stoichiometry and minimizes side reactions, making it the preferred choice over the more readily available hydrochloride salt for such specialized applications.

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